4-(4-Fluorophenyl)thiophenol
Overview
Description
4-(4-Fluorophenyl)thiophenol is an organic compound with the molecular formula C12H9FS. It is a thiol derivative, characterized by the presence of a fluorine atom on the phenyl ring and a thiol group attached to the benzene ring. This compound is known for its applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(4-Fluorophenyl)thiophenol involves the reduction of 4-fluorobenzenesulfonyl chloride. The process typically includes the following steps :
Reaction with Sodium Hydrogen Sulfite: 4-fluorobenzenesulfonyl chloride is reacted with sodium hydrogen sulfite to form sodium 4-fluorobenzenesulfinate.
Reduction with Sulfur Dioxide: The sodium 4-fluorobenzenesulfinate is then reduced with sulfur dioxide to produce 4,4’-difluorodiphenyl disulfide.
Reduction with Sodium Borohydride: Finally, the 4,4’-difluorodiphenyl disulfide is reduced with sodium borohydride in a water-miscible inert organic solvent to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)thiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted phenylthiols depending on the nucleophile used
Scientific Research Applications
4-(4-Fluorophenyl)thiophenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)thiophenol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity and protein function. This interaction is crucial in its role as a precursor for pharmaceutical compounds .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzenethiol
- 4-Mercaptofluorobenzene
- 4-Fluorobenzenesulfonyl chloride
Uniqueness
4-(4-Fluorophenyl)thiophenol is unique due to the presence of both a fluorine atom and a thiol group on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Properties
IUPAC Name |
4-(4-fluorophenyl)benzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FS/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHDKANLOZASGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374659 | |
Record name | 4-(4-Fluorophenyl)thiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200958-13-0 | |
Record name | 4-(4-Fluorophenyl)thiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.